molecular formula C15H18ClN3O2S B12266603 4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12266603
M. Wt: 339.8 g/mol
InChI Key: MLZXQZOOJLIMMT-UHFFFAOYSA-N
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Description

4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group, a phenylethanesulfonyl group, and an azetidinylmethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the azetidinylmethyl group: This step involves the reaction of the pyrazole derivative with an azetidinylmethyl halide in the presence of a base like potassium carbonate.

    Introduction of the phenylethanesulfonyl group: This can be achieved by reacting the intermediate with phenylethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazole derivatives with modified functional groups.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions in cells and tissues.

    Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as conductivity, fluorescence, or mechanical strength.

    Chemical Biology: It can be used in chemical biology research to develop new tools for studying protein function and cellular processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The phenylethanesulfonyl group may enhance the compound’s binding affinity and selectivity for its target. The azetidinylmethyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole: Similar structure with a bromo group instead of a chloro group.

    4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.

    4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazoline: Similar structure with a pyrazoline ring instead of a pyrazole ring.

Uniqueness

4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro group, phenylethanesulfonyl group, and azetidinylmethyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

4-chloro-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C15H18ClN3O2S/c16-15-8-17-18(12-15)9-14-10-19(11-14)22(20,21)7-6-13-4-2-1-3-5-13/h1-5,8,12,14H,6-7,9-11H2

InChI Key

MLZXQZOOJLIMMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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